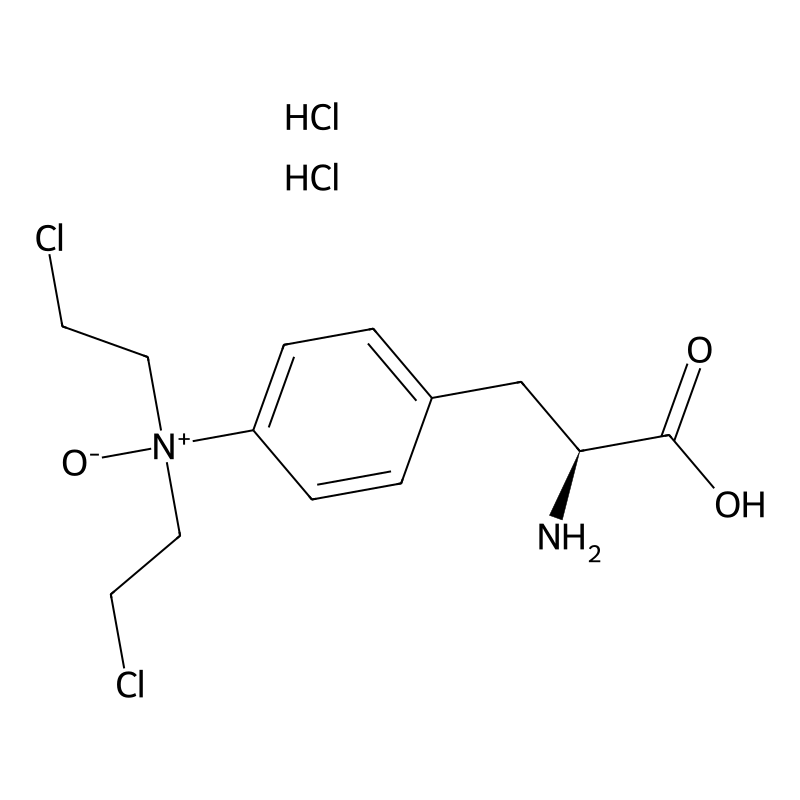

PX-478

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

PX-478 2HCl is a small molecule inhibitor that targets hypoxia-inducible factor-1 alpha (HIF-1α) []. HIF-1α is a protein that plays a key role in the body's response to low oxygen (hypoxia) conditions. In normal oxygen levels, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α levels stabilize and it dimerizes with another protein called HIF-1β to form a transcription factor complex. This complex then binds to hypoxia-response elements (HREs) in the DNA of target genes, leading to the expression of genes involved in angiogenesis (blood vessel formation), cell metabolism, and survival.

Anti-tumor Activity

PX-478 2HCl has been shown to be an effective inhibitor of HIF-1α in various cancer cell lines []. It works by blocking the translation of HIF-1α protein, thereby reducing its overall levels and preventing the formation of the HIF-1α/HIF-1β complex. This ultimately leads to the downregulation of HIF-1 target genes, including vascular endothelial growth factor (VEGF) and glucose transporter-1 (GLUT-1), which are essential for tumor growth and progression []. Studies have shown that PX-478 2HCl exhibits anti-tumor activity in xenograft models of human colon cancer, suppressing tumor growth and even achieving cures in some cases [].

Radiosensitization

PX-478 2HCl has also been demonstrated to enhance the radiosensitivity of cancer cells []. Radiation therapy is a common treatment for cancer, but some tumors are resistant to radiation. PX-478 2HCl, by inhibiting HIF-1α, may help to overcome this resistance. Studies have shown that combining PX-478 2HCl with radiation therapy leads to a greater reduction in tumor growth compared to either treatment alone [].

Other Potential Applications

In addition to its anti-tumor properties, PX-478 2HCl is being investigated for its potential applications in other diseases characterized by hypoxia, such as chronic obstructive pulmonary disease (COPD) and ischemic heart disease []. However, more research is needed to determine its efficacy and safety in these contexts.

PX-478 is a novel small molecule compound known for its role as an inhibitor of hypoxia-inducible factor-1 alpha (HIF-1α), a critical transcription factor involved in the cellular response to low oxygen levels. Its chemical formula is , and it is classified as an investigational drug currently undergoing clinical trials for its efficacy in treating advanced metastatic cancers and lymphomas. PX-478 functions by disrupting HIF-1α activity, which is essential for the survival and proliferation of cancer cells under hypoxic conditions. The compound has demonstrated potential in inducing apoptosis (programmed cell death) and inhibiting angiogenesis by down-regulating vascular endothelial growth factor (VEGF) expression, which is crucial for new blood vessel formation necessary for tumor growth .

- PX-478 2HCl acts by inhibiting HIF-1α protein at multiple levels [].

- It can decrease HIF-1α protein translation under hypoxic conditions and reduce overall HIF-1α protein levels in both normoxic and hypoxic environments [].

- This disrupts the ability of HIF-1α to activate its target genes, which are essential for cancer cell survival, proliferation, and metastasis [].

- Additionally, PX-478 2HCl may enhance the effectiveness of radiotherapy in cancer treatment [].

- PX-478 2HCl is an investigational drug, and its safety profile in humans is still under evaluation.

- Since it is intended for potential cancer treatment, it's likely to have side effects. However, specific data on its toxicity is not publicly available.

- As with any research chemical, it's crucial to handle PX-478 2HCl with appropriate safety measures, following laboratory protocols and wearing personal protective equipment.

The biological activity of PX-478 has been extensively studied in various cancer cell lines. It has been shown to enhance radiosensitivity, particularly in prostate carcinoma cells, by inducing cell cycle arrest and increasing apoptosis under both normoxic and hypoxic conditions. For instance, studies have indicated that PX-478 significantly reduces clonogenic survival rates in treated cells, demonstrating its potent antitumor effects . The compound's ability to lower HIF-1α levels correlates positively with its antitumor efficacy across different types of tumors, including colon, prostate, breast, renal, and pancreatic cancers .

PX-478 is primarily being explored for its applications in oncology as an antitumor agent. Its ability to inhibit HIF-1α makes it a candidate for treating various cancers characterized by hypoxia-induced resistance mechanisms. Clinical trials are ongoing to evaluate its safety and efficacy in patients with advanced cancers. Additionally, research into combining PX-478 with radiotherapy has shown promising results, suggesting potential applications in enhancing the effectiveness of existing cancer treatments .

Interaction studies have revealed that PX-478 enhances the sensitivity of cancer cells to radiation therapy by modifying cellular responses to hypoxia. In vitro studies demonstrate that treatment with PX-478 leads to increased levels of phosphorylated histone H2AX, indicating DNA damage response activation. The compound's ability to modulate cell cycle dynamics further supports its role in enhancing radiosensitivity among various cancer cell lines . These findings highlight the potential for PX-478 as a therapeutic adjunct in radiation therapy protocols.

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| EZN-2208 | Inhibits HIF-1α expression | Utilizes RNA interference technology |

| Lenvatinib | Multi-targeted tyrosine kinase inhibitor | Targets multiple pathways including angiogenesis |

| Dexamethasone | Anti-inflammatory steroid | Modulates immune response affecting tumor microenvironment |

| Sunitinib | Tyrosine kinase inhibitor affecting angiogenesis | Broad-spectrum anti-cancer activity |

PX-478's unique mechanism—specifically targeting HIF-1α translation without reliance on pVHL or p53—distinguishes it from these compounds. Its investigational status also suggests ongoing exploration into novel therapeutic avenues that may not yet be fully realized with other agents .

Hypoxia-Inducible Factor-1α Inhibition Mechanisms

Effects on Hypoxia-Inducible Factor-1α Protein Levels

PX-478 demonstrates potent and selective inhibition of Hypoxia-Inducible Factor-1α protein levels across diverse cancer cell lines, exhibiting concentration-dependent effects under both normoxic and hypoxic conditions [1]. The compound's efficacy varies significantly among different cell types, with prostate cancer PC-3 cells showing the highest sensitivity with an IC₅₀ of 2.5 ± 1.2 μmol/L under normoxic conditions [1]. In hypoxic conditions, MCF-7 breast cancer cells demonstrate comparable sensitivity with an IC₅₀ of 4.0 ± 2.0 μmol/L, while HT-29 colon cancer cells exhibit lower sensitivity requiring 19.4 ± 5.0 μmol/L for equivalent inhibition [1].

The inhibitory effects of PX-478 on Hypoxia-Inducible Factor-1α protein levels occur independently of critical tumor suppressor pathways. Studies using RCC4 renal carcinoma cells lacking functional von Hippel-Lindau protein and corresponding RCC4/VHL cells with restored von Hippel-Lindau protein function demonstrate that PX-478 effectively reduces Hypoxia-Inducible Factor-1α levels regardless of von Hippel-Lindau protein status [1]. Similarly, experiments with isogenic HCT116 colon carcinoma cells expressing wild-type p53 versus p53-deleted variants confirm that PX-478-mediated Hypoxia-Inducible Factor-1α inhibition operates independently of p53 function [1].

Immunofluorescence analysis reveals that PX-478 treatment does not alter the subcellular localization of Hypoxia-Inducible Factor-1α, with the protein maintaining its characteristic nuclear accumulation pattern under hypoxic conditions while overall Hypoxia-Inducible Factor-1α staining intensity decreases proportionally to treatment concentration [1]. Cell fractionation studies confirm decreased Hypoxia-Inducible Factor-1α levels in both nuclear and cytosolic compartments following PX-478 treatment, indicating that the compound does not interfere with nuclear import mechanisms but rather affects total cellular Hypoxia-Inducible Factor-1α abundance [1].

Inhibition of Hypoxia-Inducible Factor-1 Transactivation

The reduction in Hypoxia-Inducible Factor-1α protein levels achieved by PX-478 translates directly into functional suppression of Hypoxia-Inducible Factor-1 transcriptional activity [1]. Reporter assays using phosphoglycerate kinase hypoxia-responsive element constructs demonstrate dose-dependent inhibition of Hypoxia-Inducible Factor-1 transactivation in MCF-7 and HT-29 cells, with IC₅₀ values of approximately 25 μmol/L [1]. This concentration threshold indicates that transactivation inhibition occurs at higher drug concentrations than protein level reduction, suggesting additional complexity in the relationship between protein abundance and transcriptional function.

The functional consequences of impaired Hypoxia-Inducible Factor-1 transactivation extend to multiple downstream target genes involved in tumor survival and progression [2] [3]. Vascular endothelial growth factor expression, a critical Hypoxia-Inducible Factor-1 target gene regulating angiogenesis, shows selective inhibition under hypoxic conditions while remaining unaffected during normoxia [1]. This selectivity demonstrates that PX-478 specifically targets hypoxia-induced transcriptional responses rather than constitutive vascular endothelial growth factor expression mediated by alternative transcription factors such as SP-1 [1].

Additional target genes affected by PX-478 treatment include glucose transporter-1, which plays essential roles in tumor metabolism, and cyclooxygenase-2 and programmed death ligand-1, which influence inflammatory responses and immune checkpoint regulation respectively [2] [3]. The coordinated suppression of these diverse target genes underscores the broad therapeutic potential of Hypoxia-Inducible Factor-1α inhibition in disrupting multiple tumor survival pathways simultaneously.

Activity in Normoxic versus Hypoxic Conditions

PX-478 exhibits differential activity profiles between normoxic and hypoxic conditions, with enhanced selectivity for Hypoxia-Inducible Factor-1α under oxygen-limited environments [1] [4]. Under normoxic conditions, PX-478 effectively inhibits constitutively elevated Hypoxia-Inducible Factor-1α in specific cancer cell lines such as PC-3 prostate cancer and Panc-1 pancreatic cancer, where elevated protein levels result from phosphatidylinositol 3-kinase/Akt signaling activation or Hypoxia-Inducible Factor-1α gene amplification [1].

The enhanced activity under hypoxic conditions relates to the compound's preferential inhibition of proteins whose translation is maintained during oxygen limitation [1]. While global protein synthesis decreases during hypoxia as a cellular survival mechanism, Hypoxia-Inducible Factor-1α translation continues through internal ribosome entry site-mediated mechanisms [5]. PX-478 exploits this differential translation pattern, achieving more pronounced inhibition of Hypoxia-Inducible Factor-1α synthesis under hypoxic conditions compared to normoxia [1].

Time course analyses reveal delayed onset of Hypoxia-Inducible Factor-1α inhibition under hypoxic conditions, with significant effects becoming apparent only after 8 hours of combined hypoxia and PX-478 exposure, reaching maximum inhibition by 16 hours [1]. This temporal pattern suggests either requirement for metabolic activation of PX-478 to active constituents or gradual accumulation of inhibitory effects across multiple regulatory mechanisms [1]. Upon drug removal, Hypoxia-Inducible Factor-1α levels recover to pretreatment baseline within 4 hours, indicating reversible inhibition mechanisms [1].

Transcriptional Regulation

Impact on Hypoxia-Inducible Factor-1α Messenger RNA Levels

PX-478 treatment results in significant reduction of Hypoxia-Inducible Factor-1α messenger RNA levels under both normoxic and hypoxic conditions, contributing to the overall decrease in protein abundance [1] [3]. Quantitative reverse transcription polymerase chain reaction analysis demonstrates that treatment with 12 and 25 μmol/L PX-478 for 16 hours produces statistically significant decreases in Hypoxia-Inducible Factor-1α messenger RNA levels while leaving control genes such as β₂-microglobulin unaffected [1].

The transcriptional effects of PX-478 extend beyond Hypoxia-Inducible Factor-1α to influence expression of other genes not directly associated with hypoxia response pathways [1]. Genes such as Ste-20-related kinase and squamous cell carcinoma antigen recognized by T cells show PX-478-induced decreases under normoxic conditions but remain unchanged under hypoxia, suggesting compound-specific effects on different transcriptional programs depending on cellular oxygenation status [1].

The mechanism underlying PX-478-mediated transcriptional suppression remains incompletely characterized, though evidence suggests both direct and indirect effects on gene expression [3]. The selective nature of messenger RNA reduction, affecting Hypoxia-Inducible Factor-1α more prominently than other transcripts, indicates specificity beyond general transcriptional inhibition [1]. This selectivity may result from effects on specific transcriptional regulators, chromatin modifications, or targeted messenger RNA degradation pathways.

Effects on Downstream Target Genes

The transcriptional consequences of PX-478 treatment extend comprehensively to Hypoxia-Inducible Factor-1 downstream target genes, effectively disrupting the coordinated hypoxic response program [1] [6]. Vascular endothelial growth factor, the most extensively studied Hypoxia-Inducible Factor-1 target gene, shows dose-dependent inhibition of hypoxia-induced expression while baseline normoxic levels remain unaffected [1]. This selective inhibition demonstrates that PX-478 specifically targets Hypoxia-Inducible Factor-1-dependent transcription rather than alternative regulatory pathways controlling vascular endothelial growth factor expression.

Glucose transporter-1 expression, critical for enhanced glycolytic metabolism in hypoxic tumors, undergoes significant suppression following PX-478 treatment [6] [7]. The inhibition of glucose transporter-1 expression represents a particularly important therapeutic mechanism, as disrupted glucose uptake can severely compromise tumor cell survival under metabolic stress conditions [7]. This effect contributes significantly to the compound's antitumor activity by targeting fundamental metabolic dependencies of cancer cells.

Additional target genes affected by PX-478 include carbonic anhydrase IX and other enzymes involved in pH regulation and metabolic adaptation to hypoxia [8]. The coordinated suppression of these diverse target genes demonstrates the broad scope of Hypoxia-Inducible Factor-1α inhibition in disrupting tumor adaptive responses. The selectivity for hypoxia-induced rather than constitutive gene expression underscores the potential for reduced toxicity to normal tissues while maintaining potent antitumor effects.

Translational Inhibition

Interference with 5' Untranslated Region

PX-478 exerts significant inhibitory effects on Hypoxia-Inducible Factor-1α translation through mechanisms involving the 5' untranslated region, which contains regulatory elements critical for maintained protein synthesis under hypoxic conditions [1] [5]. The Hypoxia-Inducible Factor-1α 5' untranslated region contains an internal ribosome entry site that enables translation to continue during hypoxia when cap-dependent translation of most proteins becomes inhibited [5].

Reporter assays utilizing the Hypoxia-Inducible Factor-1α 5' untranslated region upstream of firefly luciferase demonstrate that PX-478 treatment produces 30% inhibition of translation under normoxic conditions and 55% inhibition under hypoxic conditions [1]. This enhanced inhibitory effect under hypoxia reflects the compound's preferential targeting of internal ribosome entry site-mediated translation mechanisms that become particularly important for Hypoxia-Inducible Factor-1α synthesis during oxygen limitation [1].

Comparative analysis with the c-Myc 5' untranslated region, which does not play specialized roles in hypoxic responses, reveals more modest inhibition of approximately 30% under both normoxic and hypoxic conditions [1]. This differential effect demonstrates selectivity of PX-478 for Hypoxia-Inducible Factor-1α-specific translational mechanisms rather than general disruption of internal ribosome entry site function [1]. The selectivity suggests that PX-478 may interact with specific regulatory elements or trans-acting factors uniquely associated with Hypoxia-Inducible Factor-1α translation.

Protein Synthesis Suppression

Global protein synthesis analysis using ³⁵S-cysteine and methionine incorporation reveals that PX-478 produces differential effects on overall cellular translation depending on oxygenation status [1]. Under normoxic conditions, PX-478 treatment results in modest 13% inhibition of total protein synthesis after 60 minutes, indicating relatively selective effects rather than broad cytotoxicity [1]. This selectivity profile supports the compound's potential therapeutic utility by minimizing interference with normal cellular functions.

Under hypoxic conditions, PX-478 demonstrates more pronounced effects on global protein synthesis, achieving 61% inhibition after 60 minutes compared to the baseline 27% reduction observed in untreated hypoxic cells [1]. This enhanced inhibitory effect under hypoxia correlates with the compound's preferential targeting of proteins whose translation continues during oxygen limitation, particularly Hypoxia-Inducible Factor-1α [1].

Time course analysis reveals that PX-478 effects on protein synthesis develop progressively, with early time points showing more modest inhibition that intensifies with prolonged exposure [1]. After 20 minutes of treatment, PX-478 produces 32% inhibition under normoxia and 36% under hypoxia, suggesting rapid onset of translational effects [1]. The temporal progression of inhibition may reflect accumulation of the compound or its active metabolites, progressive depletion of existing translational machinery, or cumulative effects on multiple regulatory mechanisms.

The mechanism of translational inhibition operates independently of classical hypoxia-induced translation control pathways [1]. PX-478 treatment does not affect phosphorylation levels of eukaryotic initiation factor 2α or 4E-binding protein 1, the primary regulators of translation initiation under hypoxic stress [1]. This independence from conventional translational control mechanisms suggests that PX-478 acts through novel pathways specifically targeting Hypoxia-Inducible Factor-1α translation.

Post-translational Modification Effects

Inhibition of Hypoxia-Inducible Factor-1α Deubiquitination

PX-478 treatment significantly impairs Hypoxia-Inducible Factor-1α deubiquitination processes, contributing to enhanced protein degradation through the ubiquitin-proteasome pathway [1] [9]. Direct biochemical assays using polyubiquitinated Hypoxia-Inducible Factor-1α substrates demonstrate that PX-478 inhibits deubiquitinating enzyme activity in a concentration-dependent manner when added to cellular lysates [1]. This inhibition occurs whether PX-478 is added directly to lysates or present during cell treatment, indicating direct effects on deubiquitinating enzyme function rather than secondary consequences of other cellular changes [1].

The inhibition of deubiquitination results in accumulation of polyubiquitinated Hypoxia-Inducible Factor-1α species that are typically targeted for proteasomal degradation [1] [9]. Immunoprecipitation studies using hemagglutinin-tagged ubiquitin reveal that PX-478 treatment leads to increased levels of polyubiquitinated Hypoxia-Inducible Factor-1α in both the presence and absence of proteasome inhibitor MG132 [1]. The effect becomes particularly pronounced when equal amounts of Hypoxia-Inducible Factor-1α protein are compared, indicating enhanced ubiquitination relative to total protein levels [1].

The specific deubiquitinating enzymes targeted by PX-478 remain incompletely characterized, though ubiquitin-specific protease 20 has been implicated in Hypoxia-Inducible Factor-1α regulation and represents a potential target [10]. The selectivity of PX-478 for Hypoxia-Inducible Factor-1α deubiquitination versus other ubiquitinated proteins suggests specificity for particular enzyme-substrate interactions rather than broad inhibition of deubiquitinating enzyme families [1].

Enhancement of Polyubiquitinated Hypoxia-Inducible Factor-1α

Treatment with PX-478 produces dose-dependent increases in polyubiquitinated Hypoxia-Inducible Factor-1α levels, with enhanced ubiquitination becoming apparent at concentrations as low as 25 μmol/L and reaching maximum levels at 50 μmol/L [1]. The accumulation of polyubiquitinated species occurs rapidly following treatment initiation and persists throughout the duration of drug exposure [1].

Despite increased polyubiquitination, the overall contribution of enhanced proteasomal degradation to PX-478-mediated Hypoxia-Inducible Factor-1α reduction appears limited under standard experimental conditions [1]. Cycloheximide chase experiments demonstrate initial acceleration of Hypoxia-Inducible Factor-1α degradation within the first 1.5 hours of PX-478 treatment, but this effect normalizes by 3 hours, resulting in no net difference in overall degradation rates [1].

The apparent contradiction between increased polyubiquitination and limited contribution to overall protein reduction suggests that translational inhibition represents the primary mechanism of PX-478 action [1]. The enhanced ubiquitination may serve as a secondary mechanism that becomes more important under specific cellular conditions or with prolonged treatment durations [1]. Additionally, the effects of enhanced ubiquitination may be partially offset by the compound's simultaneous inhibition of new protein synthesis, creating a complex regulatory balance.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

Other CAS

Wikipedia

Dates

2: Schwartz DL, Bankson JA, Lemos R Jr, Lai SY, Thittai AK, He Y, Hostetter G, Demeure MJ, Von Hoff DD, Powis G. Radiosensitization and stromal imaging response correlates for the HIF-1 inhibitor PX-478 given with or without chemotherapy in pancreatic cancer. Mol Cancer Ther. 2010 Jul;9(7):2057-67. doi: 10.1158/1535-7163.MCT-09-0768. Epub 2010 Jun 29. PubMed PMID: 20587661; PubMed Central PMCID: PMC2935253.

3: Jacoby JJ, Erez B, Korshunova MV, Williams RR, Furutani K, Takahashi O, Kirkpatrick L, Lippman SM, Powis G, O'Reilly MS, Herbst RS. Treatment with HIF-1alpha antagonist PX-478 inhibits progression and spread of orthotopic human small cell lung cancer and lung adenocarcinoma in mice. J Thorac Oncol. 2010 Jul;5(7):940-9. doi: 10.1097/JTO.0b013e3181dc211f. PubMed PMID: 20512076; PubMed Central PMCID: PMC3782111.

4: Schwartz DL, Powis G, Thitai-Kumar A, He Y, Bankson J, Williams R, Lemos R, Oh J, Volgin A, Soghomonyan S, Nishii R, Alauddin M, Mukhopadhay U, Peng Z, Bornmann W, Gelovani J. The selective hypoxia inducible factor-1 inhibitor PX-478 provides in vivo radiosensitization through tumor stromal effects. Mol Cancer Ther. 2009 Apr;8(4):947-58. doi: 10.1158/1535-7163.MCT-08-0981. PubMed PMID: 19372568; PubMed Central PMCID: PMC2908257.

5: Palayoor ST, Mitchell JB, Cerna D, Degraff W, John-Aryankalayil M, Coleman CN. PX-478, an inhibitor of hypoxia-inducible factor-1alpha, enhances radiosensitivity of prostate carcinoma cells. Int J Cancer. 2008 Nov 15;123(10):2430-7. doi: 10.1002/ijc.23807. PubMed PMID: 18729192.

6: Koh MY, Spivak-Kroizman T, Venturini S, Welsh S, Williams RR, Kirkpatrick DL, Powis G. Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha. Mol Cancer Ther. 2008 Jan;7(1):90-100. doi: 10.1158/1535-7163.MCT-07-0463. PubMed PMID: 18202012.

7: Jordan BF, Black K, Robey IF, Runquist M, Powis G, Gillies RJ. Metabolite changes in HT-29 xenograft tumors following HIF-1alpha inhibition with PX-478 as studied by MR spectroscopy in vivo and ex vivo. NMR Biomed. 2005 Nov;18(7):430-9. PubMed PMID: 16206237.

8: Jordan BF, Runquist M, Raghunand N, Baker A, Williams R, Kirkpatrick L, Powis G, Gillies RJ. Dynamic contrast-enhanced and diffusion MRI show rapid and dramatic changes in tumor microenvironment in response to inhibition of HIF-1alpha using PX-478. Neoplasia. 2005 May;7(5):475-85. PubMed PMID: 15967100; PubMed Central PMCID: PMC1501160.

9: Welsh S, Williams R, Kirkpatrick L, Paine-Murrieta G, Powis G. Antitumor activity and pharmacodynamic properties of PX-478, an inhibitor of hypoxia-inducible factor-1alpha. Mol Cancer Ther. 2004 Mar;3(3):233-44. PubMed PMID: 15026543.